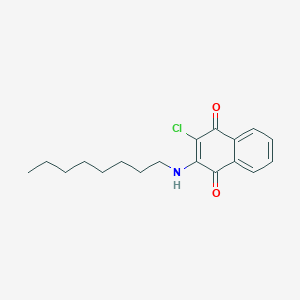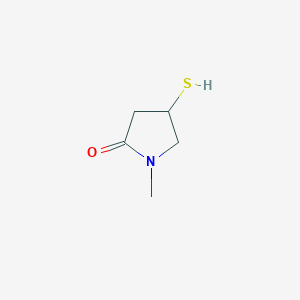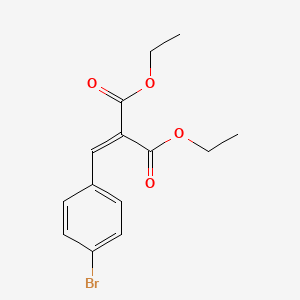![molecular formula C23H22N2O B1654440 naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone CAS No. 2316839-70-8](/img/structure/B1654440.png)
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone
Overview
Description
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone is a synthetic cannabinoid designer drug that is structurally similar to JWH 018, a cannabinoid receptor agonist with mild CB2 selectivity . This compound replaces the indole core of JWH 018 with a benzimidazole core . It is primarily used in forensic and research applications .
Preparation Methods
The synthesis of naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone involves the replacement of the indole core of JWH 018 with a benzimidazole core . The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the reaction of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Attachment of the naphthyl group: The benzimidazole core is then reacted with a naphthyl derivative to form the final product.
Chemical Reactions Analysis
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone has several scientific research applications, including:
Biology: The compound is studied for its interactions with cannabinoid receptors, particularly CB2 receptors.
Medicine: Research is ongoing to understand its potential therapeutic effects and toxicological properties.
Industry: It is used in the development of new synthetic cannabinoids and related compounds.
Mechanism of Action
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB2 receptors . The molecular targets include the CB1 and CB2 receptors, with a higher affinity for CB2 . The pathways involved in its mechanism of action are similar to those of other synthetic cannabinoids, involving the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
naphthalen-1-yl(1-pentyl-1H-benzo[d]imidazol-2-yl)methanone is unique in its structure, replacing the indole core of JWH 018 with a benzimidazole core . Similar compounds include:
JWH 018: The parent compound with an indole core.
AM-2201 benzimidazole analog: Another synthetic cannabinoid with a benzimidazole core.
5-fluoro PB-22: A synthetic cannabinoid with a different core structure but similar pharmacological properties.
The uniqueness of this compound lies in its specific structural modification, which may result in different pharmacological and toxicological properties compared to its analogs .
Properties
IUPAC Name |
naphthalen-1-yl-(1-pentylbenzimidazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-3-8-16-25-21-15-7-6-14-20(21)24-23(25)22(26)19-13-9-11-17-10-4-5-12-18(17)19/h4-7,9-15H,2-3,8,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWSSWFQIOEVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2N=C1C(=O)C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017182 | |
| Record name | 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2316839-70-8 | |
| Record name | BIM-018 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2316839708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthyl-(1-pentylbenzimidazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIM-018 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FNW3VE8P9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(Tert-butoxy)carbonyl]-1-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1654361.png)
![1-[2,3-Difluoro-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone](/img/structure/B1654363.png)









